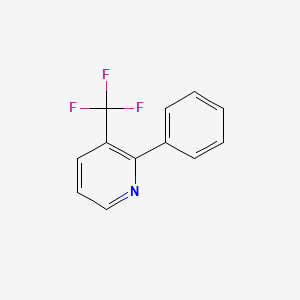

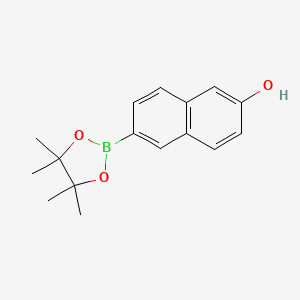

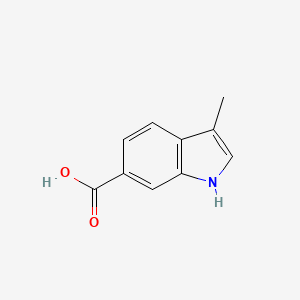

2-Phenyl-3-(trifluoromethyl)pyridine

概要

説明

2-Phenyl-3-(trifluoromethyl)pyridine is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . It is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of 2-Phenyl-3-(trifluoromethyl)pyridine involves several steps. The first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis

In the molecular structure of the compound, the furopyridine ring system and the benzene ring are almost coplanar, making a dihedral angle of 5.5 (1)° .Chemical Reactions Analysis

The major use of 2-Phenyl-3-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of 2-Phenyl-3-(trifluoromethyl)pyridine .科学的研究の応用

Pharmaceutical Applications

The trifluoromethyl group in 2-Phenyl-3-(trifluoromethyl)pyridine is a common pharmacophore in many FDA-approved drugs. This group is known for enhancing the biological activity and metabolic stability of pharmaceuticals . For instance, the compound has been used in the development of drugs like sorafenib , which is approved for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .

Agrochemical Synthesis

In the agrochemical industry, derivatives of 2-Phenyl-3-(trifluoromethyl)pyridine are utilized for their pest control properties. They serve as key structural motifs in active ingredients for pesticides . The unique combination of the fluorine atom and the pyridine moiety contributes to their effectiveness.

Veterinary Products

Similar to its use in human pharmaceuticals, this compound’s derivatives are also found in veterinary products. They are included in medications due to their potent biological activities and are used to treat various animal health issues .

Material Science

The physicochemical properties imparted by the trifluoromethyl group make 2-Phenyl-3-(trifluoromethyl)pyridine a valuable compound in material science. It can be used to modify the properties of materials, potentially leading to the development of new functional materials .

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its presence in a molecular structure can influence the reactivity and stability of the resulting compounds, making it a valuable tool in synthetic chemistry .

Catalysis

The unique characteristics of 2-Phenyl-3-(trifluoromethyl)pyridine make it a candidate for use in catalysis. Its derivatives can potentially be used to catalyze various chemical reactions, thereby increasing efficiency and selectivity .

Analytical Chemistry

Due to its distinct spectral properties, 2-Phenyl-3-(trifluoromethyl)pyridine can be used in analytical chemistry for the detection and quantification of various substances. Its derivatives may serve as standards or reagents in analytical methods .

Electronic Applications

The electronic properties of fluorinated compounds like 2-Phenyl-3-(trifluoromethyl)pyridine are explored for use in the electronics industry. They could be used in the design of organic semiconductors or other electronic components .

作用機序

Target of Action

2-Phenyl-3-(trifluoromethyl)pyridine, also known as a trifluoromethylpyridine (TFMP) derivative, is primarily used in the agrochemical and pharmaceutical industries . The primary targets of TFMP derivatives are pests in crops . In the pharmaceutical industry, TFMP derivatives are used as intermediates for the synthesis of several active ingredients .

Biochemical Pathways

It’s known that tfmp derivatives, in general, have a significant impact on the biological activities and physical properties of compounds .

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to influence their biological activities .

Result of Action

The result of the action of 2-Phenyl-3-(trifluoromethyl)pyridine is primarily seen in its use as an intermediate in the synthesis of several crop-protection products . In the pharmaceutical industry, TFMP derivatives are used in the production of several active ingredients .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

将来の方向性

特性

IUPAC Name |

2-phenyl-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRANBHTTCVNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634745 | |

| Record name | 2-Phenyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-3-(trifluoromethyl)pyridine | |

CAS RN |

639782-24-4 | |

| Record name | 2-Phenyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)